molecular formula C10H15ClN2O2 B12670954 N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride CAS No. 85567-46-0

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride

Cat. No.: B12670954
CAS No.: 85567-46-0
M. Wt: 230.69 g/mol
InChI Key: NFPZMHCCSGBKPN-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride is a chemical compound with the molecular formula C10H15ClN2O2. It is known for its unique structure, which includes a pyridine ring substituted with diethyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different alkyl or aryl groups .

Scientific Research Applications

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

85567-46-0

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N,N-diethyl-3-hydroxypyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)10(14)9-8(13)6-5-7-11-9;/h5-7,13H,3-4H2,1-2H3;1H

InChI Key

NFPZMHCCSGBKPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=N1)O.Cl

Origin of Product

United States

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